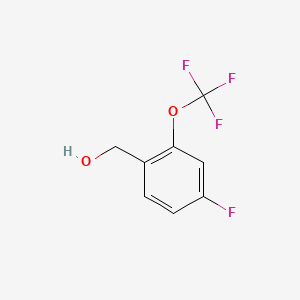

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol

Overview

Description

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol is an organic compound used as a laboratory chemical . It is also used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of this compound is CF3OC6H4CH2OH . The average mass is 176.136 Da and the monoisotopic mass is 176.044907 Da .Physical And Chemical Properties Analysis

This compound is a clear light pink liquid . It has a boiling point of 108 °C/25 mmHg (lit.) and a density of 1.326 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.449 (lit.) .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of α-trifluoromethyl α-amino acids

A study by Burger et al. (2006) explored the synthesis of α-trifluoromethyl α-amino acids using 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, which were derived from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols. This process demonstrated the potential of 5-fluoro-4-trifluoromethyl-1,3-oxazole as a synthetic Tfm-Gly equivalent, an important step in the production of aromatic and heteroaromatic amino acids (Burger et al., 2006).

Photocatalytic Decomposition on Semiconductor Particles

The photodegradation of halosubstituted benzyl alcohols, including compounds similar to 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol, on semiconductor oxides like TiO2 and ZnO, has been studied by Wissiak et al. (2000). This research provides insights into the environmental behavior and degradation pathways of such compounds (Wissiak et al., 2000).

Development of Metal-Free Oxy- and Amino-Fluorination

Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines. This strategy utilizes commercially available Selectfluor for electrophilic cyclisations, demonstrating an innovative approach to synthesizing fluorinated heterocycles (Parmar & Rueping, 2014).

Domino Reactions with Fluorinated Compounds

Research by Burger et al. (2001) on 2-fluoro-3-trifluoromethylfurans and -thiophenes, which are structurally related to this compound, demonstrated the potential of these compounds in domino reactions involving [1,3]- and [1,5]-benzyl group migrations (Burger et al., 2001).

Applications in Organic Synthesis

Mix-and-Heat Benzylation of Alcohols

Poon and Dudley (2006) described the synthesis and reactivity of a pyridinium salt, which converts alcohols into benzyl ethers, a process relevant to the understanding and use of benzyl alcohols like this compound (Poon & Dudley, 2006).

Synthesis of Fluorinated Aryl and Vinyl Ethers

Vuluga et al. (2009) discussed the copper-catalyzed reaction of fluoro alcohols with aryl halides to afford fluoro ethers. This research is pertinent for understanding reactions involving fluorinated benzyl alcohols (Vuluga et al., 2009).

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact, wash with plenty of soap and water . If symptoms persist, seek medical attention .

Mechanism of Action

Target of Action

It’s known that the compound is used as a laboratory chemical

Mode of Action

Compounds with trifluoromethyl groups are known to exhibit various pharmacological activities . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially influencing its interaction with biological targets .

Biochemical Pathways

The compound may be involved in suzuki–miyaura coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound’s safety data sheet indicates that it may cause skin and eye irritation and may cause respiratory irritation , suggesting that it can be absorbed through the skin, eyes, and respiratory tract.

Result of Action

The compound’s safety data sheet indicates that it may cause skin and eye irritation and may cause respiratory irritation , suggesting that it can have cytotoxic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol plays a crucial role in biochemical reactions, particularly in the context of proteomics and enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these interactions is crucial for elucidating the metabolic fate of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Properties

IUPAC Name |

[4-fluoro-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZPHLXETXULFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1399785.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)